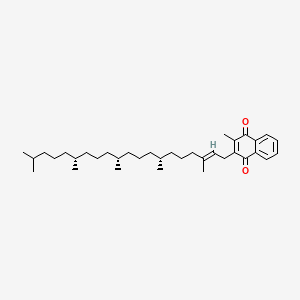

6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan

説明

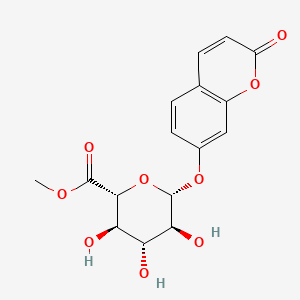

“6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan” is also known as “1-[(2’-Carboxy[1,1’-biphenyl]-4-yl)methyl]-4-methyl-2-propyl-1H-benzimidazole-6-carboxylic Acid”, “Telmisartan Diacid Impurity”, and "Telmisartan EP Impurity E / Telmisartan Diacid" . It is a high-quality product provided by several life science companies .

科学的研究の応用

Synthesis and Optimization

The process of synthesizing 6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan, a key intermediate in the production of Telmisartan, has been refined over the years to increase yields and reduce costs. Initial methods involved complex reactions requiring fluorous biphasic systems, polyphosphoric acid, and multiple steps of esterification, acylation, nitration, reduction, cyclization, and hydrolysis. The optimization of these processes focused on simplifying operations, improving overall yields, and making the synthesis more suitable for large-scale production. For instance, direct and efficient total syntheses have been developed that utilize Suzuki cross-coupling reactions, avoiding the issues associated with more traditional methods (Wen-bin, 2007), (Fei, 2010), (Martin et al., 2015).

Chemical Properties and Applications

Research into the chemical properties of 6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan has led to its application beyond hypertension treatment. For example, its derivatives have been evaluated for their anti-hypertension activities, showing significant potential in lowering mean blood pressure (MBP) in a dose-dependent manner, with effects surpassing those of both losartan and telmisartan. These studies have highlighted the compound's role as an effective angiotensin II receptor antagonist with promising implications for future therapeutic applications (Zhu et al., 2016).

Molecular Design and Pharmacophore Modeling

Further research has focused on the importance of the central benzimidazole in activating the PPARgamma receptor, crucial for the drug's antihypertensive effects. Modifications at specific positions of the benzimidazole core have been explored to enhance receptor activation and potency, underscoring the compound's versatility in drug design and development. These modifications aim to improve the drug's pharmacological profile and its applicability in treating conditions related to PPARgamma activation, such as metabolic syndrome and diabetes (Goebel et al., 2010).

Environmental and Analytical Chemistry Applications

Interestingly, telmisartan and its derivatives have also been investigated for their utility in environmental chemistry, particularly as corrosion inhibitors for mild steel in acidic conditions. This research opens up new industrial applications for the compound, demonstrating its multifaceted utility beyond pharmaceuticals. Such studies are crucial for developing more sustainable and effective corrosion prevention methods, contributing to longer-lasting materials and reduced environmental impact (Verma et al., 2016).

Safety and Hazards

特性

IUPAC Name |

3-[[4-(2-carboxyphenyl)phenyl]methyl]-7-methyl-2-propylbenzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O4/c1-3-6-23-27-24-16(2)13-19(25(29)30)14-22(24)28(23)15-17-9-11-18(12-10-17)20-7-4-5-8-21(20)26(31)32/h4-5,7-14H,3,6,15H2,1-2H3,(H,29,30)(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVWHGXBWUBIPAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70237043 | |

| Record name | 6-Des(1-methyl-2-benzimidazolyl)-6-carboxy telmisartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan | |

CAS RN |

884330-12-5 | |

| Record name | Telmisartan impurity E [EP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0884330125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Des(1-methyl-2-benzimidazolyl)-6-carboxy telmisartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-DES(1-METHYL-2-BENZIMIDAZOLYL)-6-CARBOXY TELMISARTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J26V3NR17 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

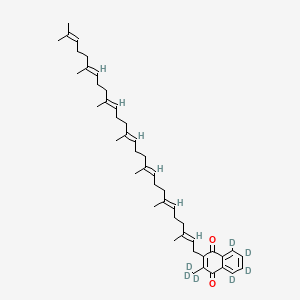

![(2S)-2-[[4-[(2-Amino-4-oxo-4a,8a-dihydro-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid](/img/structure/B586097.png)

![Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate](/img/no-structure.png)

![Dibenz[a,h]acridine-d6 (Major)](/img/structure/B586109.png)